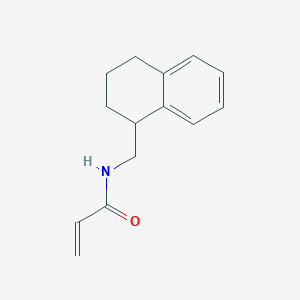![molecular formula C7H7NO2 B2525274 6,7-Dihydrobenzo[D]isoxazol-5(4H)-on CAS No. 1196151-20-8](/img/structure/B2525274.png)
6,7-Dihydrobenzo[D]isoxazol-5(4H)-on
Übersicht
Beschreibung
6,7-Dihydrobenzo[D]isoxazol-5(4H)-one is a heterocyclic compound that features a fused benzene and isoxazole ring system
Wissenschaftliche Forschungsanwendungen
6,7-Dihydrobenzo[D]isoxazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiproliferative agent against cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Chemical Biology: It is used in the synthesis of various biologically active molecules and as a scaffold for drug development.
Wirkmechanismus
Target of Action
The primary target of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one is the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that assists in the proper folding of proteins, including steroid hormone receptors and the anti-apoptotic factor BCL2 .
Mode of Action
6,7-Dihydrobenzo[D]isoxazol-5(4H)-one interacts with HSP90, affecting its ability to correctly fold proteins . This interaction disrupts the normal function of HSP90, leading to changes in the activity of its client proteins .
Biochemical Pathways
The disruption of HSP90’s function affects multiple biochemical pathways. Particularly, it impacts the pathways involving its client proteins, such as steroid hormone receptors and the anti-apoptotic factor BCL2 . The downstream effects of these disruptions can vary, but they often result in the inhibition of cell proliferation, particularly in cancer cells .
Result of Action
The interaction of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one with HSP90 leads to significant molecular and cellular effects. Specifically, it has been found to exhibit high antiproliferative potency against MCF-7 breast cancer cells . This suggests that the compound could be of interest for anticancer drug development .
Biochemische Analyse
Biochemical Properties
6,7-Dihydrobenzo[D]isoxazol-5(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as a potential inhibitor of heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization and activation of many client proteins . The interaction between 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one and HSP90 leads to the disruption of the protein’s function, thereby affecting the stability of its client proteins, including steroid hormone receptors and the anti-apoptotic factor BCL2 .
Cellular Effects
6,7-Dihydrobenzo[D]isoxazol-5(4H)-one exhibits notable effects on various cell types and cellular processes. It has been shown to possess antiproliferative activity against several cancer cell lines, including A431, 22Rv1, and MCF-7 . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in MCF-7 breast cancer cells, 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one induces changes in the expression of genes associated with cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one involves its binding interactions with biomolecules and its ability to inhibit or activate specific enzymes. The compound binds to the ATP-binding pocket of HSP90, inhibiting its chaperone activity . This inhibition leads to the degradation of HSP90 client proteins, which are crucial for the growth and survival of cancer cells . Additionally, 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antiproliferative effects in cancer cells .
Dosage Effects in Animal Models
The effects of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
6,7-Dihydrobenzo[D]isoxazol-5(4H)-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of active metabolites that contribute to its biological activity . These metabolic pathways may influence the compound’s effects on metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its activity and function . For instance, its interaction with membrane transporters may facilitate its uptake into cells, while binding to intracellular proteins may influence its distribution within the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or endoplasmic reticulum can impact its interactions with biomolecules and its overall biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by condensation with thiourea in acetonitrile . Another approach involves the cyclization of intermediates with hydroxylamine hydrochloride using a solvent mixture of DMF and i-PrOH under microwave conditions .
Industrial Production Methods
While specific industrial production methods for 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydrobenzo[D]isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce nitro, halogen, or sulfonyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Benzisoxazole: A fused benzene and isoxazole ring system similar to 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one.
Thiazolo[4′,5′3,4]benzo[1,2-c]isoxazol-2-amines: Compounds with a similar core structure but different substituents.
Uniqueness
6,7-Dihydrobenzo[D]isoxazol-5(4H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold in drug discovery and materials science.
Eigenschaften
IUPAC Name |
6,7-dihydro-4H-1,2-benzoxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-1-2-7-5(3-6)4-8-10-7/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORWAKUSTQFOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-20-8 | |
| Record name | 4,5,6,7-tetrahydro-1,2-benzoxazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2525198.png)
![2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2525200.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2525201.png)


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate](/img/structure/B2525209.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2525210.png)
![3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2525212.png)


